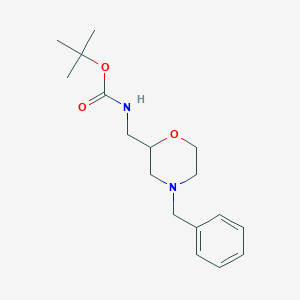

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate: is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

准备方法

The synthesis of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate typically involves the reaction of 4-benzylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions. For example:

-

TFA-mediated cleavage : In , Boc-protected amines were deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. This reaction typically achieves full conversion within 1–2 hours.

-

Trimethylsilyl iodide (TMSI) : As described in , TMSI (0.2–1.5 equivalents) in acetonitrile (MeCN) or DCM at −10°C to 25°C efficiently removes Boc groups, forming a trimethylsilyl carbamate intermediate.

Suzuki Coupling

While not directly reported for this compound, tert-butyl carbamates with aryl bromides (e.g., tert-butyl (4-bromophenyl)carbamate in ) undergo Suzuki-Miyaura cross-coupling. Key conditions include:

Nucleophilic Substitution

Morpholine derivatives often participate in alkylation or acylation. For example:

-

Methanesulfonylation : Piperidine carbamates react with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA), yielding sulfonamide derivatives (89–91% yields) .

Hydrogenolysis of the Benzyl Group

The benzyl group on the morpholine ring can be removed via catalytic hydrogenation. While not explicitly demonstrated for this compound, analogous reactions (e.g., debenzylation of 4-benzylmorpholin-2-yl derivatives) typically use:

-

Conditions : H<sub>2</sub> gas (1 atm), 10% Pd/C, ethanol, 25°C, 12–24 hours.

Amide Bond Formation

The carbamate group can serve as a precursor for amide synthesis. For example:

-

Stepwise synthesis : Boc-protected amines react with activated carboxylic acids (e.g., COMU/TEA in EtOAc) to form amides, followed by Boc deprotection (TFA/DCM) .

-

Direct coupling : As shown in , tert-butyl carbamates react with isopropyl chloroformate and amines in tetrahydrofuran (THF) to yield secondary amides.

Comparative Stability Data

Key Limitations and Research Gaps

-

No direct kinetic or mechanistic studies on this compound were identified.

-

Yields and selectivity for benzyl group modifications (e.g., hydrogenolysis vs. ring oxidation) remain unverified.

-

Computational modeling (e.g., DFT) or experimental validation is needed to confirm hypothesized reaction pathways.

科学研究应用

Organic Synthesis

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate serves as a valuable building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, contributing to the development of new compounds with enhanced properties .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. It has been studied as an inhibitor in biochemical pathways, showing promise in drug development processes . Notably, it is being explored as a precursor in synthesizing drugs like lacosamide, which is used for treating epilepsy .

Research indicates that this compound exhibits significant biological activity. Interaction studies reveal its binding affinity with various biological targets, including enzymes and receptors, which helps elucidate its mechanism of action .

Case Study 1: Antibiotic Potentiation

A study investigated the compound's role as a potentiator of antibiotic activity against E. coli. The results indicated that when combined with certain antibiotics, it significantly enhanced their efficacy, demonstrating its potential in combating antibiotic resistance .

Case Study 2: Drug Development

In a recent investigation, this compound was utilized in synthesizing novel compounds aimed at treating neurodegenerative diseases. The study highlighted its effectiveness in modifying existing drug structures to improve their pharmacological profiles .

作用机制

The mechanism of action of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate can be compared with other similar compounds, such as:

Tert-butyl (4-benzylmorpholin-2-YL)methylmethylcarbamate: This compound has a similar structure but with an additional methyl group, which may affect its chemical properties and reactivity.

Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a different substituent on the morpholine ring, which can lead to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to undergo a variety of reactions, making it valuable for research and industrial purposes

生物活性

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate, with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Overview of Biological Activity

The biological activity of this compound is primarily investigated in the context of its interactions with biomolecules, particularly enzymes and receptors. The compound is noted for its potential therapeutic applications, including its role in drug development and biochemical studies.

The mechanism of action involves the compound's ability to interact with specific molecular targets. It may function as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways within cells. Ongoing research aims to elucidate the precise molecular interactions and pathways involved.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could make it useful in therapeutic contexts. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

- Cell Viability Studies : In vitro studies indicate that this compound can enhance cell viability under conditions that typically induce cell death, such as exposure to amyloid beta peptides (Aβ). This suggests a protective effect against neurotoxic agents.

- Anti-inflammatory Properties : The compound has been observed to reduce the production of inflammatory cytokines such as TNF-α in cell cultures exposed to Aβ, indicating potential anti-inflammatory properties that could be beneficial in treating neurodegenerative conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a summary table comparing key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | C17H26N2O3 | Enzyme inhibition; neuroprotection | Enhances cell viability; reduces TNF-α |

| Tert-butyl (4-benzylmorpholin-2-YL)carbamate | C16H25N2O3 | Similar enzyme inhibition potential | Less studied; potential for neuroprotection |

| Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate | C22H32BNO5 | Varies significantly due to structural differences | Potential applications in cancer therapy |

Case Studies

- Neuroprotective Effects : A study demonstrated that treatment with this compound improved astrocyte survival rates when exposed to Aβ 1-42 peptides. The results indicated a significant increase in cell viability compared to controls without the compound.

- Inflammation Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in neuronal cells. The findings revealed that it effectively reduced TNF-α levels in cultures treated with Aβ, suggesting a potential role in managing inflammation associated with neurodegenerative diseases.

属性

IUPAC Name |

tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXNXPNLGQJYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。